molecular formula C14H17N3O2 B7473698 N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B7473698
M. Wt: 259.30 g/mol
InChI Key: CMROBQZOUJSBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTCP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. MTCP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, inflammation, and cancer.

Mechanism of Action

MTCP exerts its pharmacological effects by inhibiting the activity of 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a hormone that regulates various physiological processes, including glucose metabolism, immune function, and stress response. Inhibition of 11β-HSD1 leads to a reduction in cortisol levels, which in turn can improve glucose metabolism, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
MTCP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. It has also been shown to reduce inflammation in models of rheumatoid arthritis and colitis. In addition, MTCP has been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTCP for lab experiments is its high potency and specificity for 11β-HSD1 inhibition. This allows for precise control of the target enzyme activity and reduces the risk of off-target effects. However, one of the limitations of MTCP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its high lipophilicity may limit its bioavailability and distribution in vivo.

Future Directions

There are several potential future directions for research on MTCP. One area of interest is in the development of more potent and selective inhibitors of 11β-HSD1, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is in the investigation of MTCP's potential anti-cancer properties, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTCP in vivo, in order to optimize dosing and administration regimens for clinical use.

Synthesis Methods

MTCP can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with chloroacetyl chloride. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

MTCP has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of metabolic disorders, such as type 2 diabetes and obesity. MTCP has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. It has also been investigated for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-5-7-12(19-4)8-6-11/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMROBQZOUJSBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

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